5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 3-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1h-pyrrolo[2,3-b]pyridine, have been found to inhibitHuman Neutrophil Elastase (HNE) , a potent serine protease belonging to the chymotrypsin family . HNE is an important target for the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .
Mode of Action
Based on the structural similarity to other pyrrolopyridine derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Related compounds have been shown to impact various cellular processes, including cell migration and invasion .
Result of Action
Related compounds have been shown to significantly reduce the migration and invasion abilities of certain cells .
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the fibroblast growth factor receptor (FGFR) family. This compound has been shown to inhibit FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation, differentiation, and survival . The inhibition of these receptors by this compound can lead to the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . For instance, in breast cancer 4T1 cells, this compound significantly inhibited cell proliferation and induced apoptosis . Additionally, it affected cell signaling pathways by inhibiting the activation of FGFR-dependent pathways, leading to reduced cell survival and increased cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. This compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival signals . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-pyridinamine with chloroacetyl chloride, followed by cyclization and subsequent introduction of the cyano group . Industrial production methods may involve multi-step synthesis routes, optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, showing promise in cancer therapy by targeting specific signaling pathways.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile include:
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Differing by the position of the cyano group, this compound may exhibit different biological activities and reactivity.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Another isomer with potential variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEPFOSHMIGVPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856878 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954112-81-3 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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